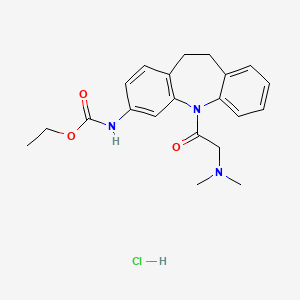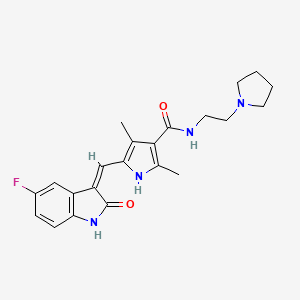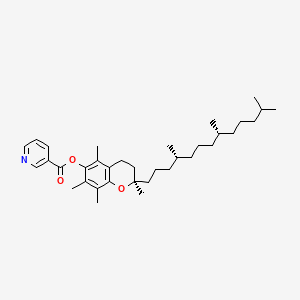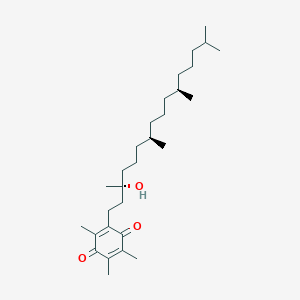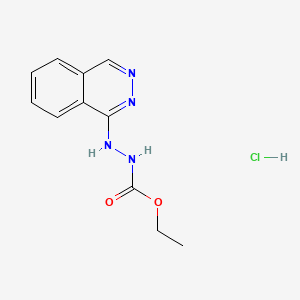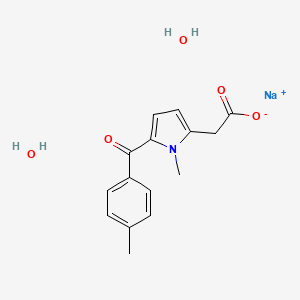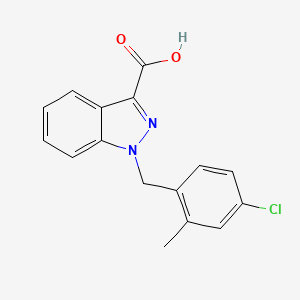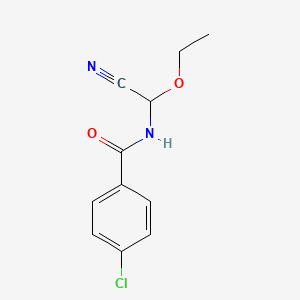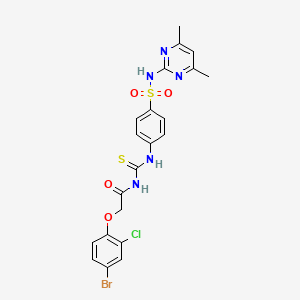![molecular formula C15H16ClN3O3 B1682467 6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione CAS No. 383907-43-5](/img/structure/B1682467.png)
6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione
Descripción general
Descripción
6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione, also known as NSC 663284, is a potent, cell-permeable, and irreversible inhibitor of all Cdc25 isoforms . It is a quinolone and its empirical formula is C15H16ClN3O3 .
Molecular Structure Analysis
The molecular weight of 6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione is 321.76 . Its SMILES string is ClC1=C(NCCN2CCOCC2)C(=O)c3ncccc3C1=O .Physical And Chemical Properties Analysis
6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione is a red solid . It is soluble in DMSO (≥10 mg/mL) but insoluble in water . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of NSC 663284, focusing on unique applications:
CDC25 Phosphatase Inhibition
NSC 663284 is known as a potent inhibitor of CDC25 phosphatases, which are key regulators of cell cycle progression. It controls the biological activity of CDC25 Phosphatase and is primarily used for phosphorylation and dephosphorylation applications .
Cell Cycle Progression Inhibition
This compound is involved in the inhibition of cell cycle progression at both G1 and G2/M phases. It inhibits the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo, which are crucial for the transition between different stages of the cell cycle .
Anticancer Research
Starting from NSC 663284, researchers have designed and synthesized a number of nonhalogenated and halogenated quinone analogs as NSC 663284 analogs for anticancer research. These modifications aim to explore the potential anticancer properties of these compounds .
Selective Inhibition of Dual Specificity Phosphatases
NSC 663284 exhibits potent and selective inhibition of Cdc25 dual specificity phosphatases, with high selectivity over other phosphatases such as VHR and PTP1B. This selectivity makes it a valuable tool for studying the specific roles of Cdc25 phosphatases in various biological processes .
Arresting Cells in Specific Phases
The compound has been shown to arrest cells at both G1 and G2/M phases, blocking the activation of cdk2 and cdk1. This property is particularly useful for research into cell division and the development of potential therapeutic strategies for diseases characterized by uncontrolled cell proliferation .
Scaffold Hopping and Structural Modification
NSC 663284 has served as a starting point for scaffold hopping and structural modification efforts to discover new compounds with similar or improved biological activities. This approach is common in drug discovery to optimize pharmacological properties .
Mecanismo De Acción
Target of Action
NSC 663284, also known as 6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione or DA-3003-1, is a potent inhibitor of Cdc25 dual specificity phosphatases . These phosphatases are regulators of cyclin-dependent kinases and are often highly expressed in human malignancies . NSC 663284 exhibits mixed competitive kinetics against Cdc25A, Cdc25B2, and Cdc25C .
Mode of Action
NSC 663284 interacts with its targets in a cell-permeable and irreversible manner . It exhibits mixed competitive kinetics against Cdc25A, Cdc25B2, and Cdc25C with Ki values of 29, 95, and 89 nM, respectively . Additionally, NSC 663284 inhibits NSD2 through a direct interaction with the catalytic SET domain .
Biochemical Pathways
The primary biochemical pathway affected by NSC 663284 is the regulation of cell cycle checkpoints. By inhibiting Cdc25 phosphatases, NSC 663284 can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
It is known that nsc 663284 is cell-permeable , suggesting that it may have good bioavailability.
Result of Action
The inhibition of Cdc25 phosphatases by NSC 663284 can lead to cell cycle arrest at both G1 and G2/M phases . This disruption of the cell cycle can have antiproliferative effects against tumor cell lines . In fact, NSC 663284 has shown promising anticancer activity, particularly against leukemia cell lines .
Propiedades
IUPAC Name |
6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)15(21)12-10(14(11)20)2-1-3-17-12/h1-3,18H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPVDQDJQWBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327512 | |
| Record name | NSC 663284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione | |
CAS RN |
383907-43-5 | |
| Record name | NSC 663284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383907435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-663284 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC 663284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NSC 663284 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-7-((2-MORPHOLINOETHYL)AMINO)QUINOLINE-5,8-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8W2F69MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



